

Application Note: Protocol for Assessing Lipsovir Penetration in Ex Vivo Skin Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lipsovir**

Cat. No.: **B1665005**

[Get Quote](#)

Introduction

Lipsovir, a topical antiviral formulation containing acyclovir, is designed for the treatment of herpes simplex virus (HSV) infections. The efficacy of such topical treatments is critically dependent on the ability of the active pharmaceutical ingredient (API) to penetrate the stratum corneum and reach the target epidermal and dermal layers where the virus resides. This application note provides a detailed protocol for assessing the cutaneous penetration and permeation of **Lipsovir** in ex vivo skin models. The methodologies described herein utilize Franz diffusion cells for quantifying permeation through the skin and tape stripping to evaluate the distribution of the drug within the stratum corneum. These methods are essential for the preclinical evaluation and formulation optimization of topical antiviral drugs.

Materials and Methods

Materials

- **Lipsovir** topical formulation (or other acyclovir-containing formulation)
- Ex vivo human or porcine skin^[1]
- Franz diffusion cells^{[2][3]}
- Phosphate-buffered saline (PBS), pH 7.4
- Ethanol

- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[4]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Reference standard of acyclovir
- Adhesive tape (e.g., 3M Transpore™)[5][6]
- Surgical blades and forceps
- Microtome or dermatome (optional)
- Homogenizer
- Centrifuge and centrifuge tubes
- Vials for sample collection

Ex Vivo Skin Preparation

Full-thickness human skin obtained from elective surgeries (with appropriate ethical approval) or porcine ear skin can be used.[1][7][8] Porcine skin is a common and suitable substitute due to its anatomical and biochemical similarities to human skin.

- Carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin using a surgical blade.[2]
- If required, the skin thickness can be standardized to 500-750 μm using a dermatome.[7]
- Wash the skin with PBS to remove any adhering blood or debris.
- Cut the prepared skin into sections of appropriate size to be mounted on the Franz diffusion cells.
- The prepared skin can be used immediately or stored at -20°C for later use.[2]

Experimental Protocols

Franz Diffusion Cell Permeation Study

This protocol quantifies the amount of **Lipsovir** that permeates through the skin over time.

- Cell Setup:
 - Assemble the Franz diffusion cells. The receptor compartment is filled with a suitable receptor medium (e.g., PBS:ethanol mixture) to ensure sink conditions.[2]
 - The temperature of the receptor medium is maintained at $32 \pm 0.5^{\circ}\text{C}$ by circulating warm water through the outer jacket of the diffusion cells.[2]
 - The receptor medium should be continuously stirred throughout the experiment.[2]
- Skin Mounting:
 - Mount the prepared ex vivo skin section on the diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[2] [3]
 - Ensure there are no air bubbles between the skin and the receptor fluid.[3]
- Dosing:
 - Apply a finite dose of the **Lipsovir** formulation (e.g., 10 mg/cm^2) to the surface of the stratum corneum in the donor compartment.
- Sampling:
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port for analysis.
 - Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
- Sample Analysis:

- Analyze the collected samples for acyclovir concentration using a validated HPLC method.
[\[4\]](#)[\[9\]](#)[\[10\]](#)

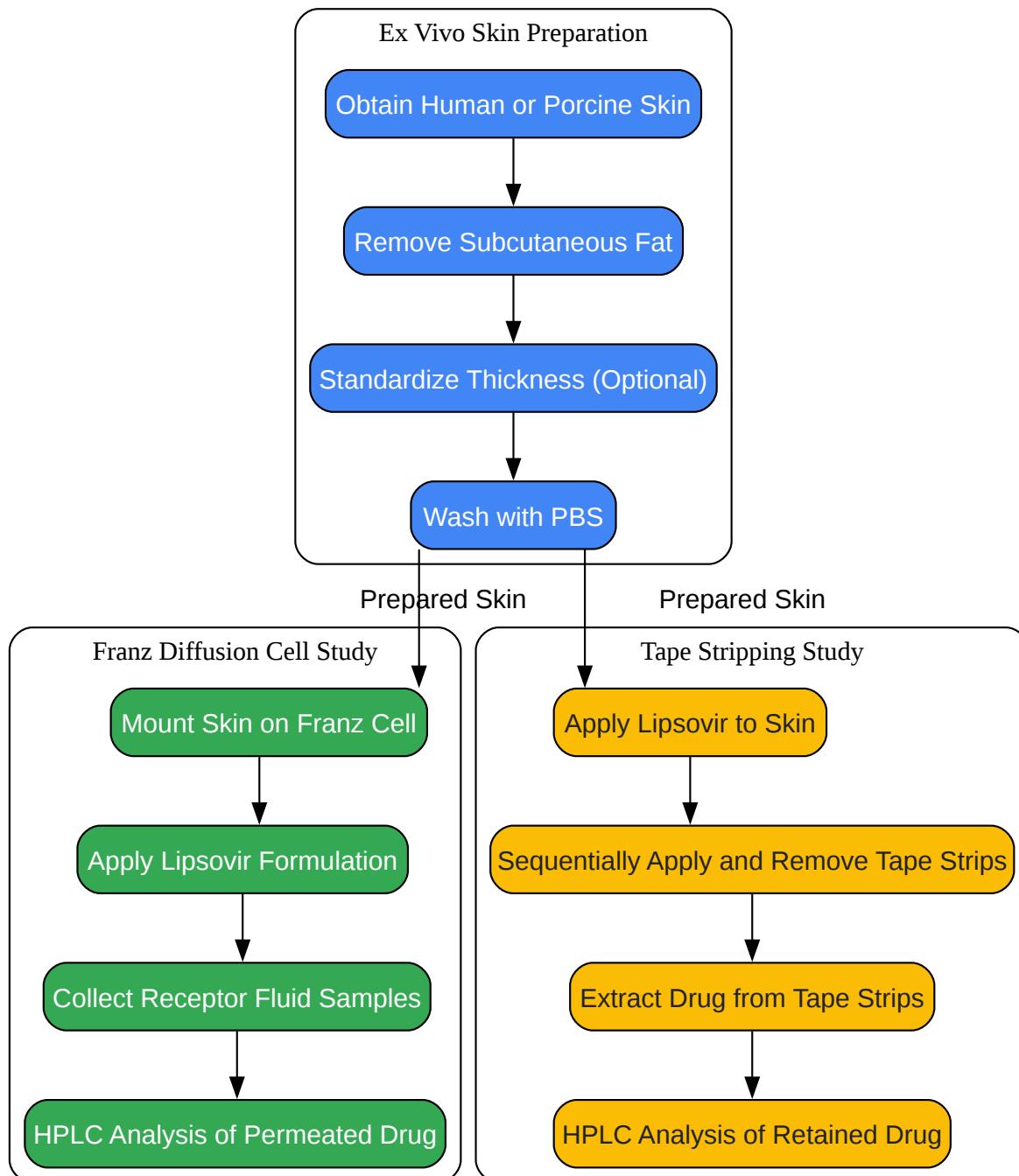
Tape Stripping Protocol for Stratum Corneum Distribution

This method determines the amount of **Lipsovir** retained in the stratum corneum.[\[5\]](#)[\[6\]](#)[\[11\]](#)

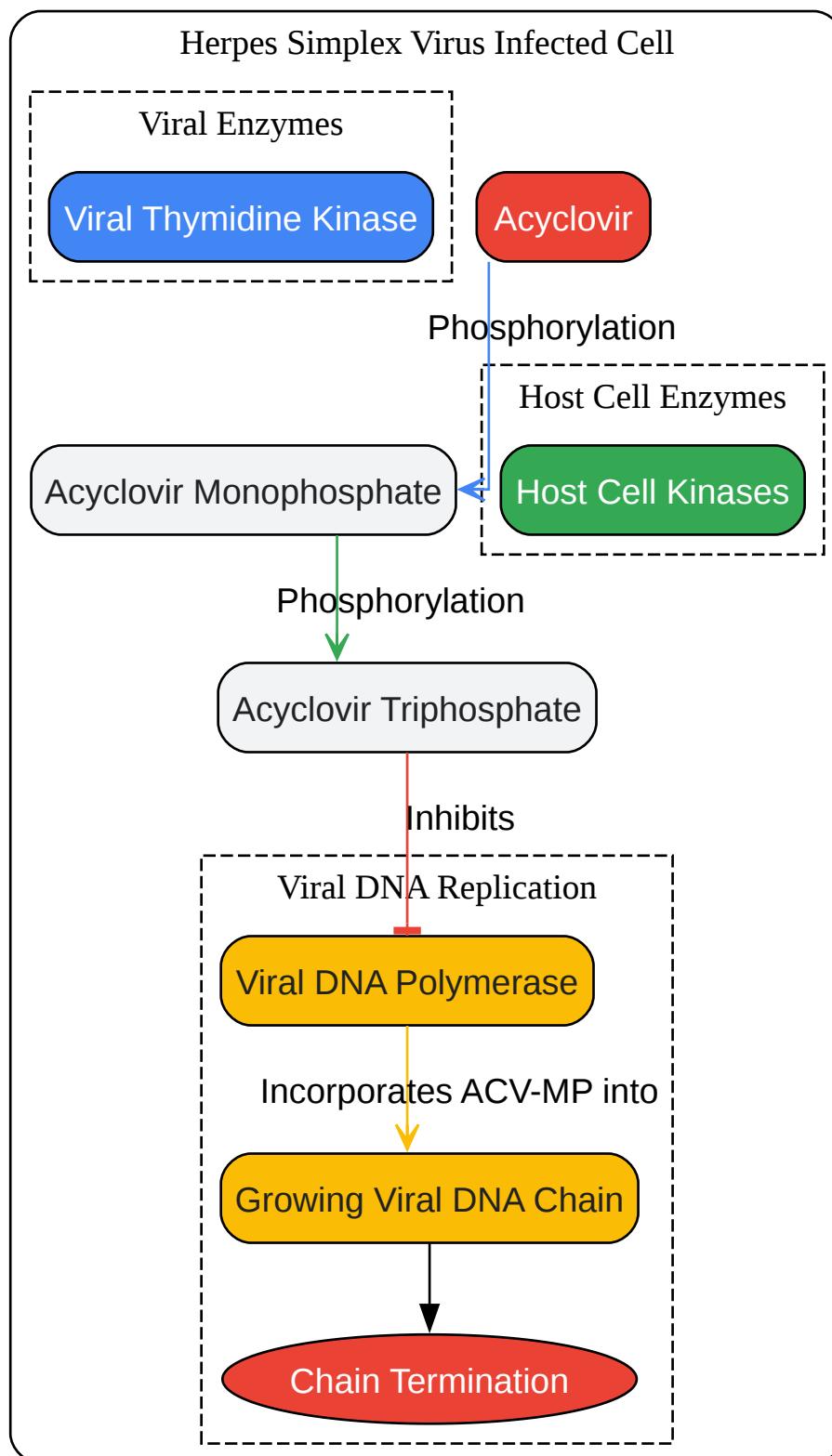
- Application and Incubation:
 - Apply a defined amount of the **Lipsovir** formulation to a marked area on the surface of a separate ex vivo skin sample.
 - Allow the formulation to penetrate for a specific duration (e.g., 6 hours).
- Removal of Excess Formulation:
 - Gently wipe the skin surface to remove any unabsorbed formulation.
- Tape Stripping:
 - Press a piece of adhesive tape firmly and uniformly onto the treated skin area. A roller can be used to ensure consistent pressure.[\[5\]](#)
 - Rapidly remove the tape strip.[\[5\]](#)
 - Repeat this process for a defined number of strips (e.g., 15-20) to progressively remove layers of the stratum corneum.[\[12\]](#)
- Extraction:
 - Place each tape strip into a separate vial containing a suitable extraction solvent (e.g., acetonitrile/water mixture).
 - Vortex or sonicate the vials to extract the acyclovir from the tape strips.
- Sample Analysis:

- Analyze the extracts for acyclovir concentration using a validated HPLC method.

Epidermal and Dermal Retention


- After the permeation study, dismount the skin from the Franz diffusion cell.
- Separate the epidermis from the dermis using heat or enzymatic methods.
- Mince each tissue layer and place it in a suitable solvent for extraction.
- Homogenize and centrifuge the samples to obtain a clear supernatant.
- Analyze the supernatant for acyclovir concentration using HPLC.

Data Presentation


The quantitative data obtained from the experiments should be summarized in a clear and structured format.

Parameter	Unit	Formulation A (Lipsovir)	Formulation B (Control)
<hr/>			
Permeation Parameters			
Cumulative Amount Permeated at 24h	µg/cm ²	Value	Value
<hr/>			
Steady-State Flux (J _{ss})	µg/cm ² /h	Value	Value
<hr/>			
Lag Time (T _l)	h	Value	Value
<hr/>			
Skin Retention Parameters			
Amount in Stratum Corneum	µg/cm ²	Value	Value
<hr/>			
Amount in Epidermis	µg/cm ²	Value	Value
<hr/>			
Amount in Dermis	µg/cm ²	Value	Value
<hr/>			
Analytical Method Parameters			
Limit of Detection (LOD)	ng/mL	Value	Value
<hr/>			
Limit of Quantification (LOQ)	ng/mL	Value	Value
<hr/>			

Visualization of Protocols and Pathways

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **Lipsovir** penetration.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of acyclovir in an HSV-infected cell.[13][14][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex Vivo Skin Permeation Assays [bio-protocol.org]
- 3. mmsl.cz [mmsl.cz]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Stripping Procedures for Penetration Measurements of Topically Applied Substances | Plastic Surgery Key [plasticsurgerykey.com]
- 6. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancer-rnr.eu [cancer-rnr.eu]
- 12. inderocro.com [inderocro.com]
- 13. Aciclovir - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Application Note: Protocol for Assessing Lipsovir Penetration in Ex Vivo Skin Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665005#protocol-for-assessing-lipsovir-penetration-in-ex-vivo-skin-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com